Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-13C

Quantitative Mass Spectrometry LC-MS/MS Metabolomics

Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-13C (CAS 1225273-82-4) is the 13C-labeled analog of ethyl 2-hydroxy-2-methyl-3-oxobutanoate (ethyl acetolactate). As a stable isotope-labeled compound, it is structurally identical to the unlabeled form, with a defined 13C substitution at a specific methyl position.

Molecular Formula C7H12O4
Molecular Weight 161.16 g/mol
Cat. No. B15598293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-hydroxy-2-methyl-3-oxobutanoate-13C
Molecular FormulaC7H12O4
Molecular Weight161.16 g/mol
Structural Identifiers
InChIInChI=1S/C7H12O4/c1-4-11-6(9)7(3,10)5(2)8/h10H,4H2,1-3H3/i3+1
InChIKeyWRZDWHWHFIFBOC-LBPDFUHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Sourcing Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-13C: A Stable Isotope-Labeled Compound for Precise Analytical Quantification


Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-13C (CAS 1225273-82-4) is the 13C-labeled analog of ethyl 2-hydroxy-2-methyl-3-oxobutanoate (ethyl acetolactate) . As a stable isotope-labeled compound, it is structurally identical to the unlabeled form, with a defined 13C substitution at a specific methyl position . This isotopic modification imparts a predictable +1 Da mass shift (M+1) relative to the unlabeled compound (MW 160.17 vs. 161.16) . The compound is synthesized to high purity standards, with reported chemical purities of ≥98% and isotopic enrichments of 99 atom % 13C, making it suitable for use as an internal standard in quantitative mass spectrometry workflows .

Critical Procurement Considerations for Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-13C vs. Unlabeled or Alternative Analogs


Direct substitution of Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-13C with unlabeled ethyl acetolactate or other labeled variants is not analytically or biologically equivalent. The primary value proposition of the 13C-labeled compound is its role as an ideal internal standard for mass spectrometry, enabling precise quantification of the unlabeled analyte in complex biological matrices . Substitution with an unlabeled analog would eliminate this quantitative capability, as the standard would co-elute with and be indistinguishable from the analyte of interest . Furthermore, alternative labeling strategies—such as deuteration (2H) or alternative 13C positions—introduce distinct physicochemical properties, including altered chromatographic retention times (e.g., due to a deuterium isotope effect) and different mass shifts (e.g., M+3 vs M+1), which can compromise quantitative accuracy and assay robustness .

Quantitative Differentiators for Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-13C: A Data-Driven Procurement Guide


Defined Mass Shift (M+1) for Unambiguous Analyte Differentiation in Mass Spectrometry

This compound provides a defined +1 Da mass shift relative to its unlabeled analog. This is a fundamental requirement for its use as an internal standard, enabling the analyte and its internal standard to be distinguished and quantified without isotopic overlap in the mass spectrometer .

Quantitative Mass Spectrometry LC-MS/MS Metabolomics

High Isotopic Enrichment (99 atom % 13C) for Minimized Signal Interference

The product is specified with an isotopic enrichment of 99 atom % 13C. This high level of enrichment ensures a negligible contribution (<1%) of the unlabeled isotopologue to the internal standard signal, thereby minimizing analytical interference and maximizing quantitative accuracy . In contrast, a product with lower isotopic enrichment (e.g., 98 atom %) would introduce a higher level of unlabeled background, potentially compromising the lower limit of quantification (LLOQ) [1].

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Method Validation

High Chemical Purity (≥98%) for Reliable and Reproducible Quantification

Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-13C is supplied with a minimum chemical purity of 98% . This high purity is essential for its use as an internal standard, as significant impurities could contribute to a complex sample matrix, cause ion suppression in the mass spectrometer, or lead to inaccurate quantification .

Analytical Standard Quality Control Method Validation

Position-Specific 13C Label (Methyl Group) for Metabolic Tracing and NMR Applications

The 13C label is specifically located on a methyl group (CH3) of the molecule, as indicated by the nomenclature 'Ethyl 2-hydroxy-2-methyl-13C-3-oxobutanoate' . This positional specificity is not arbitrary; it makes the compound a 'Pro S chiral precursor for Valine and Leucine used in E. coli protein expression for BioNMR applications' [1]. This is a unique, application-driven differentiator compared to uniformly labeled or differently positioned 13C analogs, which would not provide the same stereochemical or metabolic pathway tracing capabilities.

Metabolic Flux Analysis BioNMR Protein Expression

Validated Application Scenarios for Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-13C in Analytical and Biological Research


LC-MS/MS Method Development for Absolute Quantification of Ethyl Acetolactate

Researchers and bioanalytical laboratories should procure this 13C-labeled compound to serve as a stable isotope-labeled internal standard (SIL-IS) for the development and validation of a quantitative LC-MS/MS method to measure endogenous or administered ethyl acetolactate (the unlabeled compound) in complex matrices such as plasma, urine, or cell lysates . The defined +1 Da mass shift and high isotopic purity are essential for accurate peak integration and quantification, compensating for matrix effects and sample preparation variability [1].

Metabolic Flux Analysis of Branched-Chain Amino Acid (Valine/Leucine) Biosynthesis

In metabolic engineering and systems biology, this compound can be used as a position-specific 13C tracer to study the metabolic flux through the valine and leucine biosynthetic pathways . The specific methyl-13C label allows researchers to track the incorporation and redistribution of this carbon atom into downstream metabolites (e.g., valine, leucine, and related intermediates) using LC-MS or NMR, providing quantitative insights into pathway activity and regulation [1].

NMR-Based Structural and Interaction Studies of Proteins Involved in Amino Acid Metabolism

For structural biology applications, this compound serves as a precursor for the production of selectively methyl-13C-labeled proteins via heterologous expression in E. coli . By supplementing the growth medium with this precursor, researchers can achieve high-level, site-specific 13C-labeling of the methyl groups of valine and leucine residues in a target protein [1]. This simplifies NMR spectra and enables detailed studies of protein structure, dynamics, and ligand interactions, particularly for large proteins or protein complexes where uniform labeling results in prohibitive spectral overlap .

Quality Control and Quantification in Pharmaceutical Impurity Profiling

In pharmaceutical R&D and manufacturing quality control (QC), this labeled compound can be used as a reference standard or internal standard to identify and accurately quantify the unlabeled ethyl acetolactate, which may be present as an intermediate, metabolite, or impurity in active pharmaceutical ingredient (API) synthesis . Its use ensures the development of a robust, specific, and sensitive LC-MS method for regulatory compliance and batch release testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-hydroxy-2-methyl-3-oxobutanoate-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.